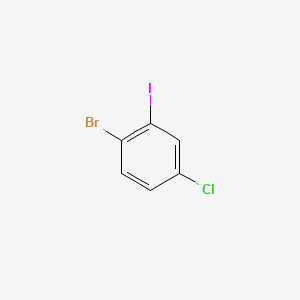

1-Bromo-4-chloro-2-iodobenzene

Overview

Description

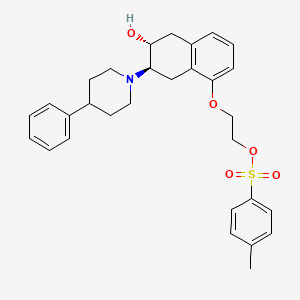

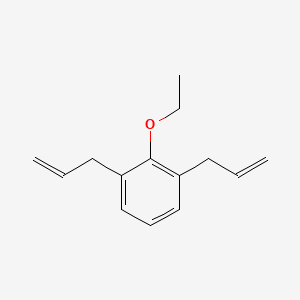

1-Bromo-4-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.

Mechanism of Action

Target of Action

1-Bromo-4-chloro-2-iodobenzene is a halogenated aromatic compound . Its primary targets are typically other organic molecules in a chemical reaction, particularly those that can undergo coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its participation in various coupling reactions . The structure of this compound contains bromine and iodine atoms, which can readily participate in these reactions . The reactivity difference between the bromine and iodine units in the benzene ring allows for sequential coupling transformations . This means that the iodine unit can first undergo a coupling reaction, followed by the bromine atom .

Biochemical Pathways

This compound is primarily used in organic synthesis, and as such, it doesn’t typically interact with biological pathways. In the context of synthetic chemistry, it can be involved in various reactions, such as sonogashira coupling . In this reaction, the iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .

Result of Action

The result of this compound’s action is the formation of new organic compounds through coupling reactions . For example, in a Sonogashira coupling reaction, it can couple with a terminal acetylene to form a new compound .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, room temperature conditions to maintain its stability . Additionally, the compound’s reactivity can be influenced by the presence of a catalyst, the temperature, and the solvent used in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-iodobenzene can be synthesized through a multi-step halogenation process. One common method involves the halogenation of a benzene derivative. For instance, starting with 1-iodo-2-nitrobenzene, bromination can be carried out using bromine in the presence of a catalyst such as aluminum trichloride under reflux conditions in an organic solvent like dichloromethane or chloroform . The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The use of efficient catalysts and solvents is crucial to ensure the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in metal-catalyzed coupling reactions such as the Sonogashira coupling, where the iodine atom is selectively coupled to a terminal acetylene.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as sodium amide in liquid ammonia at low temperatures can be used for substitution reactions.

Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base like triethylamine are typically used for coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Coupling Products: Products such as bis(4-bromophenyl)acetylene are formed in coupling reactions.

Scientific Research Applications

1-Bromo-4-chloro-2-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and potential drug candidates.

Comparison with Similar Compounds

- 1-Bromo-2-chloro-4-iodobenzene

- 1-Bromo-4-iodobenzene

- 2-Bromo-4-chloro-1-iodobenzene

Uniqueness: 1-Bromo-4-chloro-2-iodobenzene is unique due to the specific positioning of the halogen atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in selective coupling reactions and the synthesis of complex molecules .

Properties

IUPAC Name |

1-bromo-4-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJJKFAXAOCLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679548 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148836-41-3 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-(benzhydrylamino)propanoyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile](/img/structure/B582914.png)

![7-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B582922.png)

![4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine](/img/structure/B582926.png)